molecular formula C14H14N2O2 B1365574 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 32275-63-1

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B1365574
CAS No.: 32275-63-1
M. Wt: 242.27 g/mol
InChI Key: RTQVNHMXVLFXIX-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound features a phenyl group attached to the nitrogen atom of the indazole ring, which is fused with a tetrahydro ring system, and a carboxylic acid functional group at the 3-position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis or multicomponent reactions to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the tetrahydro ring system.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Products may include phenolic derivatives or quinones.

    Reduction: Alcohols or other reduced forms of the carboxylic acid group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Biochemical Analysis

Biochemical Properties

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . It also influences cell signaling pathways by inhibiting the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with MMP-13, preventing the degradation of extracellular matrix components and thereby reducing tissue damage during inflammation . The modulation of gene expression by this compound involves the inhibition of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions and retains its biological activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound does not lead to significant degradation, ensuring its efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of this compound exhibit anti-inflammatory and anticancer activities without causing significant adverse effects . At high doses, this compound may induce toxicity, leading to liver and kidney damage . Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The involvement of cytochrome P450 enzymes in its metabolism suggests potential drug-drug interactions that need to be considered during therapeutic use . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammatory and cancer pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is essential for its role in modulating gene expression and cellular signaling pathways.

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific combination of a phenyl group, tetrahydro ring system, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVNHMXVLFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196318
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32275-63-1
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32275-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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